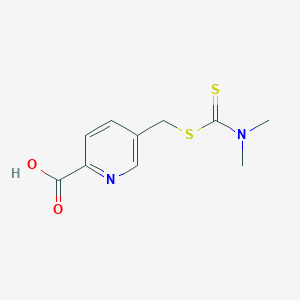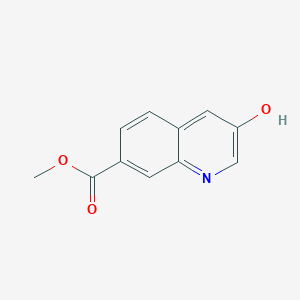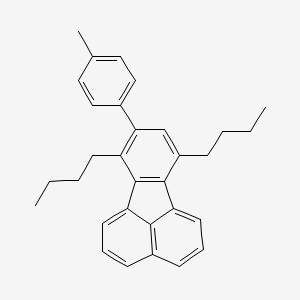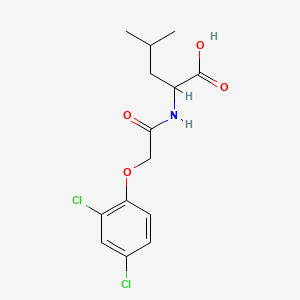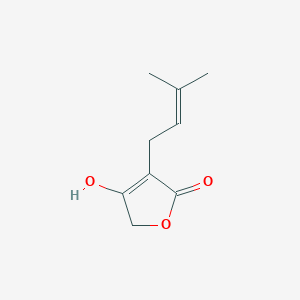
4-Hydroxy-3-(3-methylbut-2-en-1-yl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is a naturally occurring compound found in various plants and microorganisms It belongs to the class of butenolides, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-3-(3-methyl-2-buten-1-yl)phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired furanone derivative .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria. For example, the endophytic fungus Aspergillus terreus has been reported to produce butenolide derivatives, including 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-, through solid-state fermentation .
化学反応の分析
Types of Reactions
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzoic acid, while reduction with NaBH4 can produce 4-hydroxy-3-(3-methyl-2-buten-1-yl)dihydrofuranone .
科学的研究の応用
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of butyrylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases.
類似化合物との比較
Similar Compounds
3-Methyl-2-buten-1-yl acetate: An unsaturated derivative with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxy group but differing in the core structure and biological properties.
Uniqueness
2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is unique due to its specific combination of a furanone ring and a prenyl side chain. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other butenolides and related compounds.
特性
CAS番号 |
10406-15-2 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
3-hydroxy-4-(3-methylbut-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-6(2)3-4-7-8(10)5-12-9(7)11/h3,10H,4-5H2,1-2H3 |
InChIキー |
RTVHNITULMBXKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(COC1=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


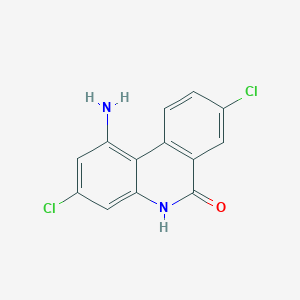
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
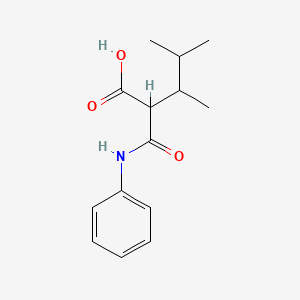
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
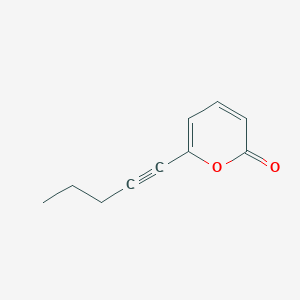
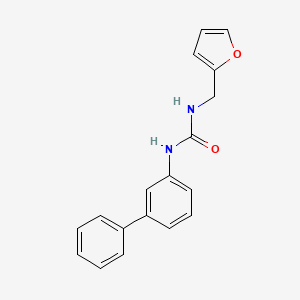
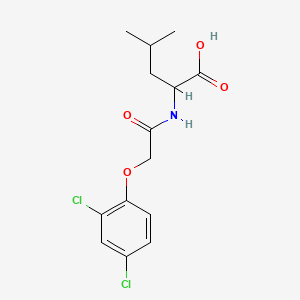
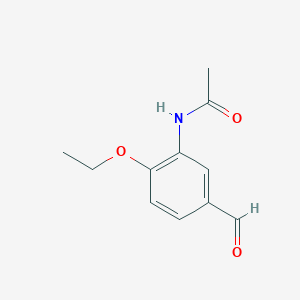
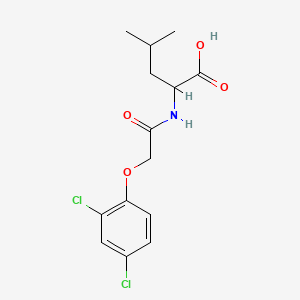
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
